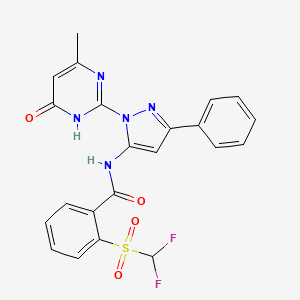

![molecular formula C16H13N3O2S B2734072 (E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 69438-10-4](/img/structure/B2734072.png)

(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a benzylidene group suggests that it might have aromatic properties. The nitro group (-NO2) is a strong electron-withdrawing group, which could impact the molecule’s reactivity .

Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple functional groups and a cyclic component. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The presence of the nitro group could make the molecule susceptible to reduction reactions. Additionally, the carbon-nitrogen double bond (C=N) in the benzylidene group could potentially be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

On the Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a closely related compound, was utilized in synthesizing various pyrrolobenzo[b]thieno[1,4]diazepines. These compounds were synthesized through the conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into its corresponding 2-(pyrrol-1-yl) derivative, showcasing a methodology for creating complex heterocyclic structures from simpler thiophene derivatives H. El-Kashef et al., 2007.

Antimicrobial and Pharmacological Research

Antiarrhythmic, Serotonin Antagonist and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the compound's potential as a precursor in developing pharmacological agents A. Amr et al., 2010.

Material Science and Dye Applications

Synthesis of Azo Benzo[b]thiophene Derivatives as Disperse Dyes

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was reacted with various coupling components to produce azo dyes. These dyes exhibited good coloration and fastness properties on polyester, indicating the compound's utility in dye synthesis and applications in material science R. W. Sabnis & D. W. Rangnekar, 1989.

Theoretical and Computational Chemistry

Experimental and Quantum Chemical Calculations

Research involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a compound structurally similar to the one of interest, focused on its experimental and quantum chemical analysis. This study provides valuable insights into the compound's electronic structure and reactivity, which are crucial for designing new molecules with desired properties H. Oturak et al., 2017.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c17-9-14-13-3-1-2-4-15(13)22-16(14)18-10-11-5-7-12(8-6-11)19(20)21/h5-8,10H,1-4H2/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTZMWJZAWZZQK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2733990.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2733995.png)

![N-[(4-fluorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2733997.png)

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B2734000.png)

![Tert-butyl 5-[(2-chloroacetyl)amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2734002.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2734003.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)

![1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B2734007.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)